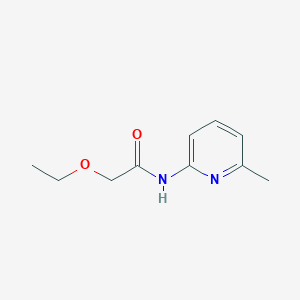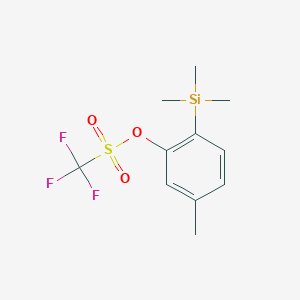![molecular formula C17H24S B12583681 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene CAS No. 638199-56-1](/img/structure/B12583681.png)
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and an oct-1-yn-1-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and oct-1-yne.
Formation of Sulfanyl Group: The oct-1-yne is reacted with a thiol compound to form the oct-1-yn-1-ylsulfanyl group.
Substitution Reaction: The oct-1-yn-1-ylsulfanyl group is then introduced to the 1,3,5-trimethylbenzene through a substitution reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学的研究の応用
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3,5-Trimethylbenzene: A simpler aromatic hydrocarbon with three methyl groups.
1,2,4-Trimethylbenzene: An isomer with different methyl group positioning.
1,2,3-Trimethylbenzene: Another isomer with a unique arrangement of methyl groups.
特性
CAS番号 |
638199-56-1 |
|---|---|
分子式 |
C17H24S |
分子量 |
260.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-5-6-7-8-9-10-11-18-17-15(3)12-14(2)13-16(17)4/h12-13H,5-9H2,1-4H3 |
InChIキー |
CEJLJVCKOLBBPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CSC1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


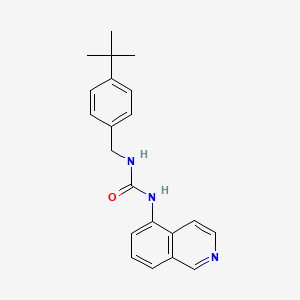

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
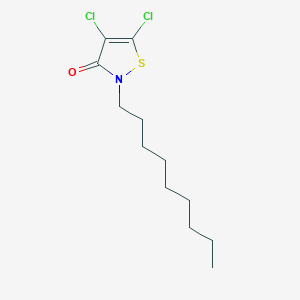
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
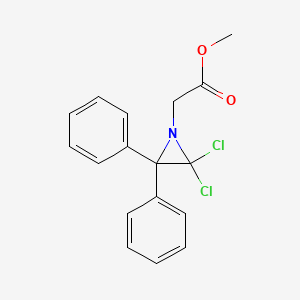
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)


![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
